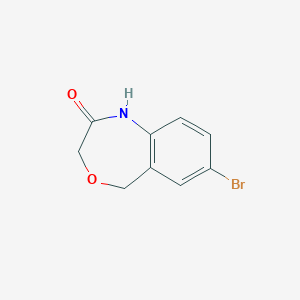

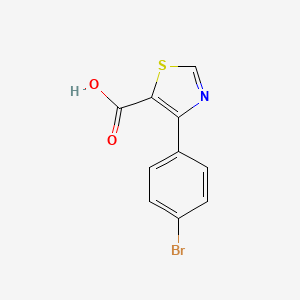

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- (4,1-BBO) is a heterocyclic compound belonging to the benzoxazepinone family. It has a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. 4,1-BBO is a versatile building block for the synthesis of many organic compounds and pharmaceuticals. It is also a key intermediate in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs.

Aplicaciones Científicas De Investigación

Synthesis and Polymer-Assisted Solution Phase Synthesis

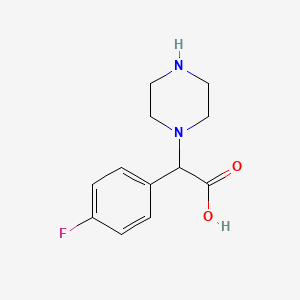

- The polymer-assisted solution phase (PASP) synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, which is a similar compound to 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-, has been explored. This synthesis uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines. The use of polymer-bound reagents simplifies the workup process, avoiding the need for protecting groups, and allows for the generation of larger sets of screening compounds (Carreras, Scherkenbeck, & Paulitz, 2005).

X-ray Structural Studies

- X-ray structural studies of 7-bromo-2,3-dihydro1, 4-benzoxazepin-5(4//)-one, a compound structurally related to the subject compound, reveal insights into its molecular structure. This compound forms pale yellow crystals in elongated plates and has been analyzed for its monoclinic unit cell dimensions (Khan, 1968).

Preparation and Ring Cleavage of Derivatives

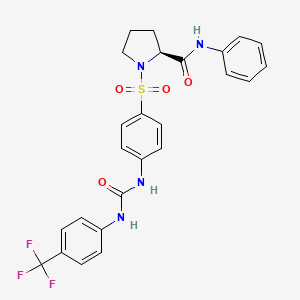

- Research has documented the preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into related compounds. The study includes methods for ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, demonstrating its reactivity and potential applications in creating various derivatives (Huckle, Lockhart, & Wright, 1972).

Proton Magnetic Resonance Spectra Analysis

- Proton magnetic resonance (p.m.r.) spectra have been used to study 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, providing valuable information about the molecular structure and properties of these compounds. This research also achieved better yields of the parent compound compared to previous methods (Sidhu, Thyagarajan, & Bhalerao, 1966).

Crystal and Molecular Structure Determination

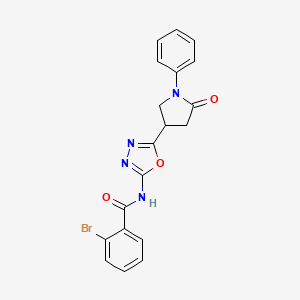

- The molecular and crystal structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a similar compound, has been established using X-ray crystallography. This research provides insights into the hydrogen bonds between molecules of the compound in both solution and crystalline states (Vlasiuk et al., 2000).

Propiedades

IUPAC Name |

7-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNHVMZMIOFLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)